5,5-Dimethyl-4-oxohexanoic acid

Overview

Description

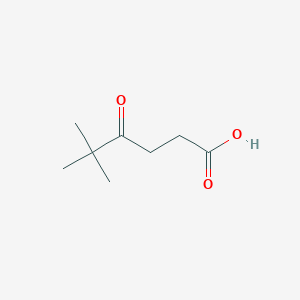

5,5-Dimethyl-4-oxohexanoic acid (IUPAC name: this compound) is a branched-chain keto acid with the molecular formula C₈H₁₄O₃ (CAS: 57965-24-9) . Its structure features a ketone group at the 4th position and two methyl substituents at the 5th carbon of the hexanoic acid backbone. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research. Derivatives of this compound, such as esters, amino-substituted analogs, and aryl-functionalized variants, exhibit diverse biological and industrial relevance.

Preparation Methods

Synthesis via Aldol-Type Condensation of Acetone and Acrylic Acid Derivatives

One of the primary industrially relevant methods involves the base-catalyzed reaction of acetone with acrylic acid or its esters under elevated temperatures, often in the presence of mesityl oxide as a reaction mediator or intermediate. This process typically uses basic catalysts such as isopropylamine and additives like hydroquinone to control side reactions.

-

- Temperature: Approximately 230 °C

- Catalyst: Isopropylamine (~1% by weight)

- Additives: Hydroquinone (~0.05% by weight)

- Mesityl oxide: 2–8% by weight, either added or formed in situ and recycled

- Reaction time: 30 minutes to 1 hour

- Reactor: Autoclave or bomb tube for small scale

Reaction Overview:

Acetone reacts with acrylic acid or acrylic acid methyl ester to form 5-oxohexanoic acid or its methyl ester, respectively. The reaction proceeds via Michael addition and subsequent rearrangements, with mesityl oxide playing a role in equilibrium and yield optimization.-

- Conversion of acrylic acid: ~65–68%

- Yield of 5-oxohexanoic acid (based on converted acrylic acid): ~66–68%

- Formation of by-products such as 4-acetylheptanedioic acid is minimal (~0.9–2%)

- Mesityl oxide formation is controlled to low levels (~4.8–11% based on acetone conversion)

| Component | Weight % in Reaction Mixture | Notes |

|---|---|---|

| Acetone | 67–70% | Reactant |

| Acrylic acid or methyl ester | 5.6–6.7% | Reactant |

| Mesityl oxide | 0.8–3.5% | Intermediate/by-product |

| 5-Oxohexanoic acid or ester | 12.8–15.6% | Desired product |

| 4-Acetylheptanedioic acid | 0.9–2.0% | Minor by-product |

This method is scalable and allows continuous operation with recycling of unreacted starting materials and mesityl oxide, enhancing efficiency and reducing waste.

Preparation via Ozonolysis of Alicyclic α,β-Unsaturated Ketones

Another method involves the oxidative cleavage (ozonolysis) of cyclic α,β-unsaturated ketones such as 3,5,5-trimethyl-2-cyclohexen-1-one. This approach converts the cyclic ketone into the corresponding acyclic oxocarboxylic acid, including 5,5-dimethyl-4-oxohexanoic acid.

-

- Ozonolysis performed at low temperature (e.g., 5 °C)

- Post-ozonolysis treatment with sodium sulfite to quench excess ozone

- Basification with sodium hydroxide to pH ~10

- Extraction with methylene chloride

- Acidification to pH ~2 to precipitate the acid

- Purification by distillation under reduced pressure

-

- High purity (>99%) confirmed by IR, NMR, mass spectrometry, and elemental analysis

- Typical yields are high, with isolated product boiling at ~86–91 °C under vacuum (0.025–0.03 mmHg)

-

- High purity product

- Well-defined structure confirmed by multiple spectroscopic methods

- Suitable for laboratory-scale synthesis of structurally related oxocarboxylic acids

| Starting Material | Product | Yield (g) | Purity (%) | Boiling Point (°C/mmHg) |

|---|---|---|---|---|

| 3,5,5-Trimethyl-2-cyclohexen-1-one | 3,3-Dimethyl-5-oxohexanoic acid | 19.5 | >99 | 86–88 / 0.025 |

| 3,5-Dimethyl-2-cyclohexen-1-one | 3-Methyl-5-oxohexanoic acid | 17.0 | >99 | 91–92 / 0.03 |

This method is particularly useful for preparing oxocarboxylic acids with specific substitution patterns.

Synthesis via Alkylation and Chain Extension of β-Keto Esters

Ethyl 5,5-dimethyl-4-oxohexanoate, a key intermediate, can be prepared by alkylation of β-keto esters such as methyl 4,4-dimethyl-3-oxopentanoate using organometallic reagents like diethylzinc and alkyl halides (e.g., methylene iodide).

-

- Dissolve β-keto ester in anhydrous methylene chloride under nitrogen atmosphere

- Add diethylzinc slowly to form an enolate intermediate

- Add methylene iodide dropwise to alkylate the enolate

- Stir and quench with saturated ammonium chloride solution

- Extract and purify by vacuum distillation

-

- Controlled alkylation at the α-position to the keto group

- High regioselectivity due to steric hindrance from 5,5-dimethyl substitution

- Subsequent hydrolysis or saponification yields this compound

-

- Acidic hydrolysis (HCl/H2O, reflux) or basic saponification (NaOH/EtOH, 70 °C)

- Reaction monitored by TLC and purified by extraction

- Yields typically range from 75% to 90%

- Microwave-assisted hydrolysis can reduce reaction time significantly

Spectroscopic Characterization:

- ¹H NMR shows characteristic triplet and quartet for ethyl ester group

- Keto group protons appear as singlets near 2.5 ppm

- ¹³C NMR and X-ray crystallography confirm structure and substitution pattern

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Diethylzinc, methylene iodide, CH2Cl2, N2 | 60–85 | Controlled C-alkylation |

| Hydrolysis (acidic) | HCl/H2O, reflux | 75–90 | Converts ester to acid |

| Hydrolysis (basic) | NaOH/EtOH, 70 °C | 75–90 | Alternative saponification |

| Microwave-assisted | Microwave irradiation, optimized | >85 | Reduced reaction time |

This method is widely used in research laboratories for the preparation of this compound and its esters.

| Method | Starting Materials | Key Conditions | Yield Range (%) | Scale | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Aldol-type condensation (acetone + acrylic acid) | Acetone, acrylic acid or esters | 230 °C, basic catalyst, mesityl oxide | 65–68 | Industrial/continuous | Scalable, continuous operation | Requires high temperature, side products |

| Ozonolysis of cyclic α,β-unsaturated ketones | Alicyclic α,β-unsaturated ketones | O3, Na2SO3 quench, extraction | High (>90) | Laboratory | High purity, well-defined products | Requires ozone handling, low temp |

| Alkylation of β-keto esters | β-Keto esters, diethylzinc, alkyl halides | Anhydrous, inert atmosphere | 60–85 | Laboratory | Regioselective, versatile | Sensitive reagents, multi-step |

The aldol-type condensation method benefits from mesityl oxide recycling, which improves atom economy and reduces waste streams.

Ozonolysis provides a clean route to oxocarboxylic acids with excellent purity, confirmed by multiple spectroscopic techniques, making it suitable for high-value syntheses.

Alkylation methods allow for structural modifications and are adaptable to various β-keto esters, enabling the synthesis of analogues and derivatives.

Hydrolysis conditions significantly affect yield and purity; microwave-assisted hydrolysis is a promising advancement for reducing reaction times without compromising yield.

Spectroscopic methods such as multinuclear NMR and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds, especially to resolve ambiguities arising from steric hindrance and isomerism.

The preparation of this compound can be achieved through several well-established methods, each with distinct advantages and suitable scales of operation. Industrially, the aldol-type condensation of acetone with acrylic acid derivatives is prominent due to its scalability and continuous operation potential. For laboratory-scale synthesis, ozonolysis of cyclic ketones and alkylation of β-keto esters provide high purity and structural versatility. Advances in reaction optimization, such as mesityl oxide recycling and microwave-assisted hydrolysis, enhance efficiency and sustainability. Comprehensive characterization ensures the reliability of the synthetic routes and the quality of the final product.

Chemical Reactions Analysis

5,5-Dimethyl-4-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Chemistry

5,5-Dimethyl-4-oxohexanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of heterocyclic compounds and other complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

This compound has been studied for its potential biological activities. Research indicates that it may exhibit analgesic (pain-relieving) and anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with pain pathways.

Medicine

Ongoing research explores the pharmacological potential of this compound derivatives. These derivatives have shown promise in preclinical studies for their antitumor activity and neuroprotective effects. For instance, certain derivatives have demonstrated significant cytotoxic effects on human cancer cell lines by inducing apoptosis through mitochondrial pathways.

Industry

In industrial applications, this compound is used in synthesizing various chemicals and materials. Its properties make it suitable for producing specialty chemicals that find use in different sectors.

Case Study 1: Antitumor Activity

A study focused on synthesizing derivatives of this compound revealed significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that these derivatives could serve as lead compounds for cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell cultures subjected to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, highlighting its potential applications in treating neurodegenerative diseases .

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis; preparation of heterocycles |

| Biology | Potential analgesic and anti-inflammatory effects |

| Medicine | Research on pharmacologically active derivatives; antitumor activity |

| Industry | Synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and receptors involved in pain and inflammation pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a significant role in modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5,5-dimethyl-4-oxohexanoic acid, highlighting their molecular properties, functional groups, and applications:

Key Observations:

- Esterification (e.g., methyl ester) improves volatility and solubility, making it suitable as a synthetic precursor . Aryl substitutions (e.g., phenyl, benzyl) expand applications into drug discovery, as seen in renin inhibitors and antimicrobial agents .

- Biological Activities: Hydrazono derivatives exhibit analgesic and antimicrobial properties, attributed to the hydrazone moiety’s ability to chelate metal ions and interact with microbial enzymes . The 2-benzyl derivative is critical in synthesizing renin inhibitors, highlighting its role in cardiovascular drug development .

Pharmaceutical Relevance

- Antimicrobial and Analgesic Activity: N-Hetarylamides derived from this compound hydrazono derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with pain-relief efficacy comparable to ibuprofen in rodent models .

- Renin Inhibition : The 2-benzyl analog was utilized in synthesizing peptidomimetic renin inhibitors, showing promise for hypertension management .

Industrial and Agricultural Use

- Synthetic Utility: Methyl esters of this compound are intermediates in producing complex organic molecules, including flavorants and fragrances .

Biological Activity

5,5-Dimethyl-4-oxohexanoic acid (also known as 2-amino-5,5-dimethyl-4-oxohexanoic acid) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 1165901-09-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. It has been studied for its potential roles in:

- Antineoplastic Activity : As a derivative of the didemnin family, it may exhibit cytotoxic effects against cancer cells through the induction of apoptosis and inhibition of cell proliferation .

- Metabolic Pathways : The compound can influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions, potentially affecting energy metabolism and synthesis of amino acids .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Some research suggests that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, though further research is needed to elucidate the mechanisms involved .

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of this compound derivatives demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The findings suggest that these derivatives could serve as lead compounds for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of this compound were assessed in vitro using neuronal cell cultures exposed to oxidative stress. The results indicated a reduction in cell death and preservation of neuronal function, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis of Biological Activities

| Compound | Antitumor Activity | Neuroprotective Effects | Antimicrobial Properties |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Didemnin B | Very High | Low | Moderate |

| Other Related Compounds | Variable | Variable | Variable |

Properties

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.